Lipophilicity (XLogP3): A 0.6 Log Unit Increase Over Unsubstituted Analog
The target compound exhibits a computed XLogP3 value of 1.5, which represents a 0.6 log unit increase in lipophilicity compared to the unsubstituted 1,3-benzoxazol-5-amine (XLogP3 = 0.9) [1][2]. This difference, which translates to a roughly 4-fold higher partition coefficient between octanol and water, is a consequence of the 2-methyl substituent [1]. In contrast, the 2-phenyl analog is significantly more lipophilic, with a molecular weight 42% higher (210.23 g/mol vs. 148.16 g/mol) .
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 1,3-Benzoxazol-5-amine (unsubstituted): 0.9; 2-Phenyl-1,3-benzoxazol-5-amine: Not specified for XLogP3, but molecular weight is 210.23 g/mol |
| Quantified Difference | +0.6 Log Units vs. unsubstituted analog |
| Conditions | Computed property from standard structure using XLogP3 3.0 algorithm [1] |
Why This Matters
Lipophilicity is a key driver of membrane permeability and aqueous solubility, making this a critical parameter for researchers selecting a starting material for medicinal chemistry optimization or designing assays requiring a specific LogP range.
- [1] PubChem. (2025). Computed Descriptors (XLogP3) for 2-Methyl-1,3-benzoxazol-5-amine (CID 737920). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Computed Descriptors (XLogP3) for 1,3-Benzoxazol-5-amine (CID 1482188). National Center for Biotechnology Information. View Source
